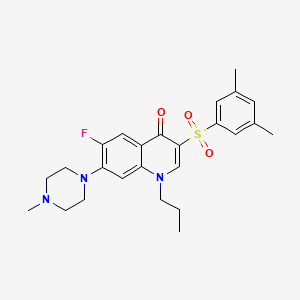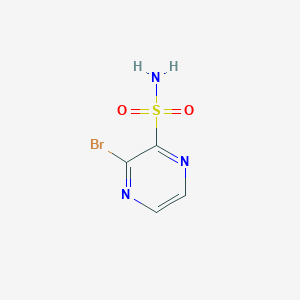![molecular formula C16H17ClN2O3S2 B2496280 N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-méthylphényl)acétamide CAS No. 2034554-15-7](/img/structure/B2496280.png)
N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-méthylphényl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide is an organic compound with a unique structure and versatile chemical properties. It consists of a chlorinated thienopyridine ring attached to a sulfonyl group and further linked to a methylphenylacetamide group. This compound is studied for its diverse applications in pharmaceuticals, agriculture, and chemical research.
Applications De Recherche Scientifique
N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide has significant research applications in various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored as a candidate for developing new therapeutic agents, particularly in the fields of oncology and neurology.
Industry: : Utilized in the development of novel agrochemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the condensation of 2-chloro-6,7-dihydrothieno[3,2-c]pyridine with a sulfonyl chloride derivative, followed by an acylation reaction with 3-methylphenylamine. The reaction requires the use of a strong base such as sodium hydride or potassium tert-butoxide and is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution and acylation steps.
Industrial Production Methods: For large-scale production, this compound can be synthesized through a similar synthetic route but with optimized reaction conditions to improve yield and purity. The use of continuous flow reactors and in-line purification techniques helps streamline the process, making it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : Formation of sulfoxide or sulfone derivatives.
Reduction: : Conversion of the sulfonyl group to a thioether.
Substitution: : Replacement of the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: : Lithium aluminum hydride for reduction reactions.
Substitution Conditions: : Strong nucleophiles such as alkoxides or amines in polar solvents.
Major Products Formed:
Oxidation of the thienopyridine ring or sulfonyl group.
Reduction to form corresponding thioethers.
Substituted derivatives with various functional groups.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group and thienopyridine ring are crucial for binding to the active site of the target, influencing the activity of the protein and altering cellular pathways. These interactions can lead to the inhibition of enzymatic activity or modulation of receptor function, ultimately affecting biological processes.
Comparaison Avec Des Composés Similaires
When compared to other compounds with similar structures, such as:
N-(4-((2-chlorothieno[3,2-b]pyridine-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide
N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-4-methylphenyl)acetamide
This compound stands out due to its unique combination of functional groups and its distinct chemical properties. Its structural arrangement allows for specific interactions with biological targets, enhancing its potential for various applications.
By understanding the synthesis, reactions, and applications of this compound, researchers can harness its potential for innovation in multiple scientific domains. So, what aspect of this compound intrigues you the most?
Propriétés
IUPAC Name |
N-[4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-10-7-13(18-11(2)20)3-4-15(10)24(21,22)19-6-5-14-12(9-19)8-16(17)23-14/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNBXXFDHHZUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2496199.png)
![5-{[(3,5-DICHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B2496200.png)
![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496201.png)

![1-butyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2496204.png)

![Spiro[1,3-benzodioxole-2,3'-pyrrolidine]](/img/structure/B2496206.png)


![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)prop-2-enamide](/img/structure/B2496214.png)
![2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B2496215.png)
![1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2496216.png)

![N-[3-(2,3-dihydro-1,4-benzodioxine-6-amido)naphthalen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2496220.png)
